2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((dimethylamino)methyl)-4-nitro-
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Overview
Description
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((dimethylamino)methyl)-4-nitro- is a complex organic compound belonging to the benzimidazole family This compound is characterized by the presence of a benzimidazole core structure, which is a bicyclic compound consisting of fused benzene and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((dimethylamino)methyl)-4-nitro- typically involves multi-step organic reactions The initial step often includes the formation of the benzimidazole core through the condensation of o-phenylenediamine with carbon disulfide under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((dimethylamino)methyl)-4-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The dimethylamino groups may facilitate binding to specific enzymes or receptors, modulating their activity. The benzimidazole core is known to interact with nucleic acids, potentially affecting DNA and RNA functions.
Comparison with Similar Compounds
Similar Compounds
- 2H-Benzimidazole-2-thione, 5-chloro-1,3-dihydro-1,3-bis(4-morpholinylmethyl)-
- 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((bis(2-hydroxyethyl)amino)methyl)-5-nitro-
Uniqueness
Compared to similar compounds, 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((dimethylamino)methyl)-4-nitro- is unique due to the presence of both dimethylamino and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
112094-07-2 |
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Molecular Formula |
C13H19N5O2S |
Molecular Weight |
309.39 g/mol |
IUPAC Name |
1,3-bis[(dimethylamino)methyl]-4-nitrobenzimidazole-2-thione |
InChI |
InChI=1S/C13H19N5O2S/c1-14(2)8-16-10-6-5-7-11(18(19)20)12(10)17(13(16)21)9-15(3)4/h5-7H,8-9H2,1-4H3 |
InChI Key |
LIBLALGGZUOTKI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CN1C2=C(C(=CC=C2)[N+](=O)[O-])N(C1=S)CN(C)C |
Origin of Product |
United States |
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